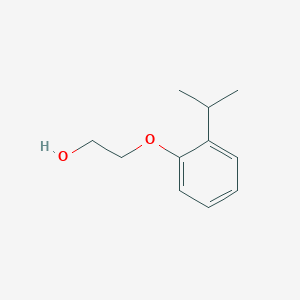

2-(2-Isopropylphenoxy)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-propan-2-ylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-9(2)10-5-3-4-6-11(10)13-8-7-12/h3-6,9,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYJADMDWCVAIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326089 | |

| Record name | 2-(2-isopropylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78014-31-0 | |

| Record name | NSC523917 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-isopropylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ISOPROPYLPHENOXY)ETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis Pathways

Synthesis of Closely Related Isopropylphenoxy Derivatives

The synthetic principles used for 2-(2-isopropylphenoxy)ethanol can be extended to produce a variety of related isopropylphenoxy derivatives, including carboxylic acids, esters, and more complex molecules with potential biological applications.

Synthesis of 2-(2-Isopropylphenoxy)acetic Acid and its Esters

The synthesis of 2-(2-isopropylphenoxy)acetic acid is a well-documented process that serves as a gateway to various ester derivatives. iucr.orgresearchgate.netchemicalbook.com A common method involves the reaction of 2-isopropylphenol (B134262) with an ester of chloroacetic acid, such as ethyl chloroacetate (B1199739), in the presence of a base like anhydrous potassium carbonate and a solvent like dry acetone (B3395972). iucr.orgresearchgate.net This reaction proceeds via a Williamson ether synthesis mechanism to form the corresponding ethyl 2-(2-isopropylphenoxy)acetate. Subsequent hydrolysis of the ester, typically with a base like sodium hydroxide (B78521) followed by acidification, yields 2-(2-isopropylphenoxy)acetic acid. iucr.org

| Reactants | Reagents | Product | Yield | Reference |

| 2-isopropylphenol, ethyl chloroacetate | Anhydrous potassium carbonate, dry acetone | Ethyl 2-(2-isopropylphenoxy)acetate | Not specified | iucr.orgresearchgate.net |

| Ethyl 2-(2-isopropylphenoxy)acetate | Sodium hydroxide, ethanol (B145695), hydrochloric acid | 2-(2-Isopropylphenoxy)acetic acid | 88% | iucr.org |

The synthesis of various phenoxyacetic acid esters can also be achieved by activating the carboxylic acid group of a phenoxyacetic acid with an activating agent like phosphonitrilic chloride in the presence of a base such as N-methyl morpholine, followed by coupling with a variety of phenols. jocpr.com

Synthetic Routes to Isopropylphenoxyethyl Adenine (B156593) Analogs

The isopropylphenoxy moiety has been incorporated into more complex molecular architectures, such as adenine analogs, which are of interest in medicinal chemistry. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide has been synthesized by condensing ethyl 2-(2-isopropylphenoxy)acetate with 1,2-diaminobenzene using a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a base like lutidine in a solvent such as dry dichloromethane. nih.govuomphysics.net

The synthesis of various adenine nucleotide analogs often involves the condensation of a modified purine (B94841) base with a suitably functionalized sugar or sugar mimic. nih.govmdpi.comkoreascience.kr While direct synthesis of an isopropylphenoxyethyl adenine analog was not found in the provided results, the general strategies for creating adenine nucleoside analogs suggest that a precursor like this compound could be chemically modified to an alkylating agent and then reacted with adenine or a derivative thereof.

Formation of Other Substituted Phenoxyethanol (B1677644) Derivatives

The synthetic methodologies described are broadly applicable to the synthesis of a wide array of substituted phenoxyethanol derivatives. The reaction of various substituted phenols with ethylene (B1197577) oxide or ethylene carbonate is a general route to the corresponding 2-phenoxyethanol (B1175444) derivatives. unibo.it For example, the reaction of phenol (B47542) with ethylene carbonate in the presence of an alkali catalyst produces 2-phenoxyethanol. unibo.it

Furthermore, the synthesis of other substituted phenoxyacetic acids and their derivatives follows similar principles. For example, 2,4-difluorophenol (B48109) can be reacted with ethyl chloroacetate to form the corresponding phenoxy ester, which can then be used to build more complex molecules. nih.gov Similarly, substituted phenols can be reacted with chloroacetic acid to afford substituted phenoxyacetic acids. nih.gov The versatility of these reactions allows for the generation of a diverse library of phenoxyethanol and phenoxyacetic acid derivatives with varied substitution patterns on the aromatic ring.

Reaction Mechanisms in Isopropylphenoxyethanol Synthesis

The synthesis of this compound is underpinned by well-established principles of organic chemistry. A thorough understanding of these mechanisms is essential for optimizing the synthesis process.

A primary route for synthesizing this compound is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This reaction involves the deprotonated form of 2-isopropylphenol, the 2-isopropylphenoxide ion, acting as a nucleophile. This ion attacks an electrophilic carbon source, such as 2-chloroethanol (B45725) or 2-bromoethanol. The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces the halide leaving group, forming the ether linkage. The presence of the isopropyl group at the ortho position of the phenol can introduce steric hindrance, which may influence the rate and efficiency of the reaction.

Alkylation of 2-isopropylphenol with ethylene oxide represents another significant synthetic pathway. This process, a form of O-alkylation, involves the ring-opening of the ethylene oxide molecule by the 2-isopropylphenoxide nucleophile. The reaction is typically catalyzed by a base, which facilitates the deprotonation of the phenol. The resulting phenoxide then attacks one of the carbon atoms of the epoxide ring, leading to the formation of an alkoxide intermediate that is subsequently protonated to yield this compound.

Quaternization processes are not directly involved in the primary synthesis of this compound. However, they can occur as side reactions, for instance, if a tertiary amine catalyst reacts with the alkylating agent.

While not a direct mechanism for the synthesis of this compound, base-assisted dehydrogenation is a relevant chemical process in the broader context of phenol chemistry. In some related systems, phenols can undergo oxidative coupling reactions that are initiated by a base-assisted dehydrogenation step. For the targeted synthesis of this compound, conditions are generally optimized to avoid such side reactions.

Catalytic Approaches in Synthetic Protocols

Catalysis is crucial for enhancing the rate and selectivity of the reactions that produce this compound. Both homogeneous and heterogeneous catalysts are employed.

In the Williamson ether synthesis, phase-transfer catalysts (PTCs) are often used in a homogeneous phase. These catalysts, such as quaternary ammonium (B1175870) salts, facilitate the reaction by transporting the phenoxide anion from an aqueous or solid phase to the organic phase containing the alkylating agent. This enhances the reaction rate by increasing the proximity of the reactants. For the alkylation with ethylene oxide, common homogeneous catalysts include strong bases like sodium hydroxide or potassium hydroxide, which generate the reactive phenoxide species.

Heterogeneous catalysts offer advantages in terms of ease of separation and recyclability. For the O-alkylation of phenols, solid base catalysts have been explored. These materials, which can include modified zeolites or mixed metal oxides, provide a surface for the reaction to occur and can be easily filtered out of the reaction mixture upon completion. For example, cesium-exchanged zeolite X has demonstrated high activity and selectivity in the etherification of phenol with diethyl carbonate. While not specific to this compound, this illustrates the potential of heterogeneous systems for this class of reactions.

The following interactive table summarizes data on heterogeneous catalysts used in related phenol functionalization reactions.

| Catalyst Type | Catalyst Example | Reactants | Product |

| Heterogeneous | Cesium-exchanged zeolite X | Phenol, Diethyl carbonate | Ethyl phenyl ether |

| Heterogeneous | Magnesium-lanthanum mixed oxide | Phenol, Dimethyl carbonate | Anisole |

Metal-Mediated Catalysis

Metal-mediated catalysis is a cornerstone of modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of synthesizing ether linkages, such as the one present in this compound, transition metal catalysts play a pivotal role. These catalysts facilitate the coupling of an alcohol with an aryl halide or a related electrophile, a transformation that is often challenging to achieve under non-catalytic conditions.

Research in organometallic chemistry focuses on the development of novel transition metal complexes that can mediate unique chemical transformations. google.com These complexes often feature ancillary ligands designed to control the metal's coordination environment, thereby influencing its reactivity and selectivity. google.com For the synthesis of aryl ethers, palladium and copper-based catalysts are among the most extensively studied and utilized.

Palladium-catalyzed C–O bond formation, a key step in ether synthesis, has been the subject of significant research. beilstein-journals.org For instance, palladium complexes can catalyze the coupling of phenols with alkyl halides or their equivalents. The catalytic cycle typically involves oxidative addition of the aryl halide to the palladium(0) center, followed by deprotonation of the alcohol and subsequent reductive elimination to form the ether product and regenerate the catalyst. The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and selectivities.

Copper-catalyzed reactions, historically known as the Ullmann condensation, have also been refined for the synthesis of diaryl and alkyl aryl ethers. Modern advancements have introduced more efficient catalyst systems that operate under milder conditions. For example, copper(I) and copper(II) salts, often in combination with specific ligands, can effectively catalyze the coupling of phenols with various partners. beilstein-journals.org

Furthermore, the development of single-atom catalysts represents a frontier in heterogeneous catalysis. nih.gov These catalysts, where individual metal atoms are dispersed on a support, offer maximum atom efficiency and unique catalytic properties. nih.gov For instance, single-atom iron catalysts have demonstrated high activity in transfer hydrogenation reactions, a process that can be relevant in multi-step syntheses. nih.gov The principles behind these highly efficient catalytic systems can be applied to the design of catalysts for ether synthesis, aiming for lower catalyst loadings and improved performance.

The table below summarizes some metal catalysts and their applications in reactions relevant to the synthesis of ether linkages.

| Catalyst System | Relevant Reaction Type | Potential Application in Synthesis |

| Palladium complexes (e.g., Pd(PPh₃)₄) | C-O bond formation | Coupling of 2-isopropylphenol with a 2-haloethanol derivative |

| Copper salts (e.g., Cu(OTf)₂) with ligands | Ullmann-type ether synthesis | Reaction between an alkali salt of 2-isopropylphenol and an ethylene oxide equivalent |

| Single-atom iron catalysts | Transfer hydrogenation | Potential for use in multi-step synthetic routes involving reduction steps |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is essential for developing sustainable and environmentally benign chemical processes. scispace.com The twelve principles of green chemistry provide a framework for chemists to design or improve molecules, materials, and reactions to be safer for human health and the environment. scispace.comacs.org

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of how many atoms from the reactants are incorporated into the final desired product. acs.orgchemistry-teaching-resources.com It is a key metric for evaluating the efficiency of a chemical reaction. chemistry-teaching-resources.comdocbrown.info The formula for calculating percent atom economy is:

% Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 acs.org

Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient as they generate fewer waste products. chemistry-teaching-resources.com In contrast, substitution and elimination reactions often have lower atom economies because certain atoms from the reactants are lost as byproducts. chemistry-teaching-resources.comkccollege.ac.in

For the synthesis of this compound, a Williamson ether synthesis approach, while common, may not have an optimal atom economy due to the formation of a salt byproduct. An alternative with potentially higher atom economy would be the direct addition of ethylene oxide to 2-isopropylphenol. This reaction, in principle, could have a 100% atom economy as all atoms of the reactants are incorporated into the final product.

The table below illustrates a hypothetical atom economy calculation for the synthesis of this compound via the addition of ethylene oxide to 2-isopropylphenol.

| Reactant | Formula | Molecular Weight ( g/mol ) |

| 2-Isopropylphenol | C₉H₁₂O | 136.19 |

| Ethylene Oxide | C₂H₄O | 44.05 |

| Product | Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₁H₁₆O₂ | 180.24 |

Solvent Selection and Minimization

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the mass and energy consumption. acs.orgskpharmteco.com The principles of green chemistry advocate for the use of safer, more environmentally benign solvents, or ideally, the elimination of solvents altogether. skpharmteco.com

The choice of solvent depends on several factors, including the solubility of the reactants, the reaction conditions, and the ease of separation and recovery. scharlab.com For the synthesis of this compound, solvents such as ethanol and 2-propanol are considered less toxic and are often preferred in industrial settings. zsmu.edu.ua The use of solvent mixtures can also be a strategy to fine-tune solvent properties and improve reaction performance. researchgate.net

Efforts to minimize solvent use include running reactions at higher concentrations and designing processes where the solvent can be recycled and reused. skpharmteco.com The development of solvent-free reaction conditions is an ultimate goal of green chemistry, though not always feasible.

The following table provides a general classification of common solvents based on their environmental, health, and safety impacts.

| Solvent Class | Examples | General Characteristics |

| Preferred | Water, Ethanol, 2-Propanol, Ethyl acetate (B1210297) | Low toxicity, readily biodegradable |

| Usable | Acetone, Heptane, Toluene | Moderate concerns, use should be minimized |

| Undesirable | Dichloromethane, Chloroform, Benzene (B151609) | High toxicity, significant environmental impact |

Waste Prevention and By-product Management

The first principle of green chemistry is to prevent waste rather than treating or cleaning it up after it has been created. scispace.com This principle is closely linked to atom economy, as reactions with high atom economy inherently produce less waste. chemistry-teaching-resources.com

In the synthesis of this compound, waste can be generated from byproducts, unreacted starting materials, and the use of auxiliary substances like solvents and separation agents. acs.org Effective waste management strategies involve designing synthetic routes that minimize the formation of byproducts. For example, catalytic reactions are often preferred over stoichiometric ones because they use small amounts of a substance that can be recycled, reducing waste. chemistry-teaching-resources.com

When byproducts are unavoidable, efforts should be made to find uses for them, turning a waste stream into a valuable product. docbrown.info If byproducts cannot be utilized, they must be disposed of in an environmentally responsible manner. The production of bioethanol from various waste sources is an example of converting waste into a useful fuel, highlighting a key strategy in waste management. mdpi.comresearchgate.netsekisuichemical.comnih.gov

Chemical Reactivity and Transformation Studies

Reactions Involving the Hydroxyl Group

The hydroxyl group is a key functional group in 2-(2-Isopropylphenoxy)ethanol, making it susceptible to a variety of reactions, including esterification, etherification, oxidation, and dehydration.

Esterification is a fundamental reaction where an alcohol, such as this compound, reacts with a carboxylic acid or its derivative to form an ester. This process is typically catalyzed by an acid. libretexts.orgchemguide.co.uk The reaction is reversible and the rate at which the ester is formed depends on the size of the molecules involved, with smaller esters forming more rapidly. libretexts.org

Several methods can be employed for esterification:

Reaction with Carboxylic Acids: Heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like concentrated sulfuric acid is a common method. libretexts.orgchemguide.co.uk

Reaction with Acyl Chlorides: A vigorous, often exothermic, reaction occurs at room temperature when an alcohol is mixed with an acyl chloride, yielding an ester and hydrogen chloride gas. libretexts.orgyoutube.com

Reaction with Acid Anhydrides: This reaction is generally slower than with acyl chlorides and often requires warming to proceed at a reasonable rate. libretexts.orgyoutube.com

A specific example is the preparation of the 2-(2-diethylamino-ethoxy)-ethyl ester of 1-phenyl-1-cyclopentanecarboxylic acid, which can be synthesized by reacting 1-phenyl-1-cyclopentanecarbonyl chloride with 2-(2-diethylaminoethoxy)-ethanol. google.com

Table 1: Esterification Methods

| Reactant | Catalyst/Conditions | Products | Reaction Speed |

|---|---|---|---|

| Carboxylic Acid | Concentrated Sulfuric Acid, Heat | Ester, Water | Slow, Reversible |

| Acyl Chloride | Room Temperature | Ester, Hydrogen Chloride | Vigorous, Fast |

| Acid Anhydride (B1165640) | Warming | Ester, Carboxylic Acid | Slower than Acyl Chloride |

The hydroxyl group of this compound can also undergo etherification, forming an ether. Furthermore, under certain conditions, alcohols can undergo oligomerization, a process where several molecules join together to form a larger molecule, or oligomer.

Ethanol (B145695), for instance, can be upgraded to fuel-range hydrocarbons through a process that involves dehydration to ethylene (B1197577), followed by oligomerization over a solid acid catalyst. rsc.org This can be a single-step or two-step process. rsc.orgresearchgate.net A two-step process has been shown to be efficient in converting ethylene to heavier hydrocarbons. researchgate.net The oligomerization of ethanol-derived propene and isobutene mixtures has been studied to produce transportation fuels, with temperature being a critical parameter influencing the product distribution. rsc.org Different solid acid catalysts, such as zeolites (H-ZSM-5, H-Y, H-beta) and polymeric resins (Amberlyst-36, Purolite-CT275), exhibit different catalytic properties in these reactions. rsc.org

The oxidation of alcohols is a fundamental transformation in organic synthesis. Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols are oxidized to ketones. youtube.comyoutube.com Tertiary alcohols are generally resistant to oxidation. youtube.com The outcome of the oxidation of a primary alcohol depends on the choice of the oxidizing agent. youtube.com

Common oxidizing agents include:

Pyridinium chlorochromate (PCC) for the conversion of primary alcohols to aldehydes. youtube.com

The Swern oxidation, which also converts primary alcohols to aldehydes. youtube.com

Stronger oxidizing agents like chromic acid (H₂CrO₄) or sodium dichromate (Na₂Cr₂O₇) with sulfuric acid (H₂SO₄) will oxidize primary alcohols to carboxylic acids. youtube.com

The oxidation of isopropyl alcohol has been shown to yield acetone (B3395972) and hydrogen peroxide at high temperatures. researchgate.net The complex [Ag(H₂L)]³⁺ (where H₂L is ethylenebis(biguanide)) can quantitatively oxidize ethanol, isopropyl alcohol, and benzyl (B1604629) alcohol to their corresponding carbonyl compounds. rsc.org The reactivity of N-isopropyl-2-iodobenzamide as a catalyst for alcohol oxidation is influenced by substituents on the benzene (B151609) ring. nih.gov

Dehydration is the removal of a water molecule from an alcohol, typically resulting in the formation of an alkene. This reaction is usually carried out by heating the alcohol with a strong acid, such as concentrated sulfuric acid or phosphoric(V) acid. libretexts.org The mechanism of dehydration can vary depending on the structure of the alcohol. For primary alcohols like ethanol, the reaction often proceeds through an E2 mechanism to avoid the formation of a less stable primary carbocation. libretexts.org The dehydration of isopropanol (B130326) is a significant industrial process, often complicated by the formation of an azeotrope with water, necessitating techniques like extractive or azeotropic distillation. mdpi.com

Transformations of the Aromatic Ring

The benzene ring in this compound is susceptible to electrophilic aromatic substitution reactions.

Electrophilic aromatic substitution (SEAr) is a key reaction type for aromatic compounds. wikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The reaction proceeds in two main steps: the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlkouniv.ac.in

The substituent already present on the benzene ring influences the rate and position of the incoming electrophile. Activating groups increase the reaction rate and direct the incoming group to the ortho and para positions, while deactivating groups decrease the rate and direct to the meta position. wikipedia.org The hydroxyl and isopropyl groups on the this compound molecule are both activating and ortho-, para- directing.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) onto the ring, often requiring a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This reaction is reversible. lkouniv.ac.in

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. wikipedia.org

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating the deprotonation of a specific proton at the ortho position. This generates a stabilized aryllithium intermediate that can then react with various electrophiles to introduce a wide range of substituents. wikipedia.orgorganic-chemistry.org

For this compound, the alkoxide derived from the primary alcohol or the ether oxygen itself can serve as a directing metalation group. The oxygen atom, being a Lewis base, can chelate the lithium cation, positioning the organolithium base to abstract a proton from the C6 position of the benzene ring. The existing isopropyl group at the C2 position sterically hinders deprotonation at that side, thus directing the metalation exclusively to the other ortho position (C6).

The general mechanism can be outlined as follows:

Deprotonation/Coordination: The hydroxyl group of this compound is first deprotonated by the alkyllithium base to form a lithium alkoxide. This alkoxide, in conjunction with the ether oxygen, acts as a potent bidentate ligand for the lithium ion.

Ortho-Lithiation: The coordinated lithium directs the deprotonation to the adjacent C6 position on the aromatic ring, forming a dilithiated species.

Electrophilic Quench: The resulting aryllithium intermediate is a potent nucleophile and can react with a variety of electrophiles to introduce a new substituent at the C6 position.

This methodology allows for the synthesis of highly substituted phenol (B47542) derivatives that would be difficult to access through classical electrophilic aromatic substitution, which would typically be directed by the activating isopropyl and ether groups to the para and other ortho positions. wikipedia.org

| Step | Description | Key Intermediates/Reagents | Reference |

|---|---|---|---|

| 1 | Coordination of organolithium reagent to the ether oxygen. | This compound, n-Butyllithium | wikipedia.org |

| 2 | Regioselective deprotonation at the ortho-position (C6). | Aryllithium intermediate | organic-chemistry.org |

| 3 | Reaction with an electrophile (E+). | Electrophiles (e.g., CO2, R-CHO, Me3SiCl) | harvard.edu |

| 4 | Formation of the ortho-functionalized product. | 6-substituted-2-(2-isopropylphenoxy)ethanol | nih.gov |

Cleavage and Degradation Pathways of the Ether Linkage

The ether bond in this compound, while generally stable, can be cleaved under specific thermal or catalytic conditions. Understanding these degradation pathways is crucial for assessing its environmental fate and for potential applications in chemical recycling or controlled decomposition.

Thermochemical C-O Bond Cleavage Mechanisms

The thermochemical stability of this compound is dictated by the strength of its carbon-oxygen bonds. At elevated temperatures, typically in the absence of oxygen (pyrolysis), the ether linkage can undergo homolytic cleavage. The bond dissociation energy (BDE) of the C-O bonds is the primary factor governing the initiation temperature and the resulting products. The aryl C-O bond is generally stronger than the alkyl C-O bond.

Upon heating, the primary degradation pathway involves the scission of the O-CH₂ bond, which is typically the weakest link in the ether side chain, leading to the formation of a 2-isopropylphenoxyl radical and a 2-hydroxyethyl radical. These highly reactive radical intermediates can then undergo a variety of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, to form a complex mixture of products such as 2-isopropylphenol (B134262), ethylene glycol, and acetaldehyde. atamankimya.com Under certain conditions, peroxides can accumulate, which may become hazardous if concentrated through evaporation or distillation. scbt.com

Catalytic Decomposition Pathways

The C-O ether bond can be cleaved more selectively and under milder conditions using catalysts. These processes can be either chemical or biological.

Homogeneous and Heterogeneous Catalysis: Strong acids, such as hydrobromic or hydroiodic acid, can protonate the ether oxygen, making the adjacent carbon atom susceptible to nucleophilic attack by the halide ion in an Sₙ2 or Sₙ1 reaction, leading to cleavage. wikipedia.org Furthermore, various transition metal complexes can catalyze the cleavage of aryl ethers. For instance, systems using group 5 or 6 metal halides like MoCl₅ or WCl₅ in the presence of acid chlorides can effectively cleave ethers to yield esters and alkyl chlorides. rsc.org Heterogeneous catalysts, such as carbon-supported noble metals (e.g., Pt/C, Pd/C, Ru/C), have been shown to be effective for the decomposition of lignin (B12514952) model compounds like benzyl phenyl ether in supercritical ethanol, suggesting a potential pathway for cleaving the ether bond in this compound to yield phenol and other derivatives. researchgate.net

Biocatalytic Decomposition: Certain microorganisms have evolved enzymatic pathways to break down aryl ethers. For example, the anaerobic bacterium Acetobacterium sp. can cleave the ether linkage of the related compound 2-phenoxyethanol (B1175444). The process converts 2-phenoxyethanol into phenol and acetaldehyde. nih.gov The proposed mechanism involves an initial enzymatic reaction on the alcohol moiety, followed by an intramolecular rearrangement and elimination that results in the cleavage of the C-O ether bond. nih.gov This suggests that under specific anaerobic conditions, this compound could be similarly biodegraded to 2-isopropylphenol and acetaldehyde.

Derivatization Strategies for Analytical and Synthetic Purposes

The primary alcohol group in this compound is a key site for chemical modification. Derivatization of this group is often necessary to facilitate chromatographic analysis or to protect it during multi-step synthetic sequences.

Silylation for Chromatographic Analysis

Gas chromatography (GC) is a common technique for the analysis of volatile and thermally stable compounds. The hydroxyl group in this compound makes it relatively polar and less volatile, which can lead to poor peak shape (tailing) and potential thermal degradation on the GC column. To overcome these issues, the alcohol is often converted into a more volatile and stable silyl (B83357) ether derivative prior to analysis. wikipedia.org

Silylation involves reacting the alcohol with a silylating agent, which replaces the active hydrogen of the hydroxyl group with a trialkylsilyl group, most commonly a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. wikipedia.orggelest.com A study focused on dating ballpoint ink utilized the silylation of 2-phenoxyethanol (PE) to form its trimethylsilyl derivative (PE-TMS), which made the compound more volatile and suitable for GC-MS analysis. mdpi.com This derivatization significantly improved the reliability and accuracy of the quantification. mdpi.com

Common silylating agents include:

Bis(trimethylsilyl)acetamide (BSA)

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Trimethylchlorosilane (TMCS) often used as a catalyst with other agents like Hexamethyldisilazane (HMDS). gelest.com

The reaction is typically fast and quantitative, performed in an appropriate solvent in the presence of a catalyst if needed. researchgate.net

| Silylating Agent | Abbreviation | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Bis(trimethylsilyl)acetamide | BSA | Reacts with alcohol to give trimethylsilyl ether and acetamide (B32628) byproduct. | wikipedia.org |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Highly volatile byproducts, often preferred for trace analysis. | mdpi.com |

| Hexamethyldisilazane + Trimethylchlorosilane | HMDS + TMCS | HMDS with a small amount of TMCS as a catalyst for rapid silylation of alcohols. | gelest.com |

| tert-Butyldimethylsilyl chloride | TBDMSCl | Forms a more stable silyl ether (TBDMS), often used as a protecting group in synthesis. Requires a base like imidazole. | libretexts.org |

Acylation and Other Protecting Group Strategies

In multi-step organic synthesis, it is often necessary to "protect" the reactive hydroxyl group of this compound to prevent it from interfering with reactions at other sites in the molecule. A protecting group is temporarily installed and then removed in a later step. numberanalytics.com

Acylation is a common method for protecting alcohols, where the alcohol is converted to an ester. Acetyl (Ac) and benzoyl (Bz) groups are frequently used. libretexts.org

Acetylation: The alcohol can be reacted with acetic anhydride or acetyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine, to form the corresponding acetate (B1210297) ester. This ester is stable to many reaction conditions but can be easily cleaved (deprotected) by acid- or base-catalyzed hydrolysis to regenerate the alcohol.

Benzoylation: Using benzoyl chloride and a base provides a benzoyl ester, which is generally more robust and crystalline than the corresponding acetate, sometimes aiding in purification.

Research Findings on the Functionalization of this compound for Enhanced Spectroscopic Detection Remain Undocumented

Despite a thorough review of scientific literature, no specific research has been identified detailing the functionalization of the chemical compound this compound for the purpose of enhanced spectroscopic detection.

Extensive searches for derivatization or fluorescent labeling techniques applied specifically to this compound have not yielded any published studies. This suggests that the scientific community has not focused on modifying this particular molecule to improve its visibility or response in spectroscopic analyses such as UV-Visible or fluorescence spectroscopy.

While the principles of chemical derivatization are well-established for enhancing the detectability of compounds that lack strong chromophores or fluorophores, the application of these methods to this compound has not been reported in available scientific databases. Derivatization reactions typically introduce a chemical moiety that strongly absorbs or emits light, thereby enabling more sensitive and selective measurement. Common strategies include reacting the target analyte with reagents that impart these desired spectroscopic properties.

Similarly, fluorescent labeling, a powerful technique for detecting and quantifying molecules, involves the covalent attachment of a fluorescent tag. This method is widely used in biological and chemical analysis to visualize and track molecules of interest. However, no literature was found that describes the application of fluorescent labeling to this compound.

The absence of research in this specific area means that there are no established protocols, reaction conditions, or spectroscopic data to report for the functionalization of this compound. Therefore, the detailed research findings and data tables requested for this topic cannot be provided at this time.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 2-(2-Isopropylphenoxy)ethanol can be determined.

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

The ¹H NMR spectrum of this compound shows a doublet for the methyl protons of the isopropyl group and a septet for the methine proton, characteristic of an isopropyl group. The methylene (B1212753) protons of the ethoxy chain appear as two distinct triplets, while the aromatic protons resonate in the downfield region of the spectrum. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration-dependent.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -CH(CH₃)₂ | 1.22 | Doublet | 6.9 |

| -OH | 1.95 | Singlet (broad) | - |

| -CH(CH₃)₂ | 3.32 | Septet | 6.9 |

| -OCH₂CH₂OH | 3.97 | Triplet | 4.6 |

| -OCH₂CH₂OH | 4.09 | Triplet | 4.6 |

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum typically shows signals for the two methyl carbons of the isopropyl group, the methine carbon, the two methylene carbons of the ethoxy chain, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons can be used to confirm the substitution pattern on the benzene (B151609) ring.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| -CH(CH₃)₂ | 22.5 |

| -CH(CH₃)₂ | 26.6 |

| -OCH₂CH₂OH | 61.4 |

| -OCH₂CH₂OH | 70.4 |

| Aromatic C4 | 112.3 |

| Aromatic C6 | 120.9 |

| Aromatic C5 | 121.3 |

| Aromatic C3 | 126.6 |

| Aromatic C2 | 138.8 |

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons in a molecule. In a COSY spectrum of this compound, cross-peaks are observed between protons that are spin-spin coupled.

For instance, the COSY spectrum would show a clear correlation between the doublet of the isopropyl methyl protons and the septet of the methine proton. Similarly, correlations would be seen between the two methylene groups of the ethoxy chain, confirming their adjacent positions. These correlations provide unambiguous evidence for the proposed structure of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound displays characteristic absorption bands that correspond to the various functional groups. A broad band in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aliphatic and aromatic parts of the molecule are observed around 2870-3060 cm⁻¹.

The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether and alcohol functionalities typically appear in the 1040-1250 cm⁻¹ range.

Table 3: IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | ~3400 (broad) |

| Aromatic C-H Stretch | ~3060 |

| Aliphatic C-H Stretch | ~2870-2960 |

| Aromatic C=C Stretch | ~1450-1600 |

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also exhibit characteristic peaks corresponding to the various molecular vibrations. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. For example, the symmetric breathing mode of the benzene ring would be a prominent feature.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of this compound and its derivatives. When coupled with chromatographic methods, it allows for the separation and identification of the compound from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For alcohols, fragmentation often occurs via two primary pathways: alpha cleavage and dehydration. libretexts.orglibretexts.org Alpha cleavage involves the breaking of the carbon-carbon bond adjacent to the hydroxyl group. libretexts.orglibretexts.org Dehydration results in the loss of a water molecule (18 amu). libretexts.orglibretexts.org

In the case of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns would include the loss of the ethanol (B145695) group and cleavages within the isopropyl and phenoxy moieties. The fragmentation pattern is crucial for structural confirmation and for distinguishing it from isomeric compounds. whitman.edu The analysis of fragmentation patterns can be complex due to potential molecular rearrangements. whitman.edu

For compounds containing hydroxyl groups, derivatization is often employed to increase volatility for GC-MS analysis. Trimethylsilyl (B98337) (TMS) derivatives are commonly prepared for this purpose. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. This method is particularly useful for analyzing complex mixtures. sciex.com

In LC-MS/MS, the sample is first separated by liquid chromatography and then introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for further structural elucidation. A precursor ion corresponding to the molecule of interest is selected and then fragmented to produce a series of product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and is widely used for quantitative analysis. sciex.com

For instance, in the analysis of related ethanolamine (B43304) compounds, LC-MS/MS has been shown to be a highly sensitive method. lcms.cz The ionization of the analyte can be achieved through techniques like electrospray ionization (ESI), which is a soft ionization method that typically keeps the molecule intact. researchgate.net The choice of positive or negative ionization mode depends on the analyte's chemical properties. sciex.com For example, a study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide (B32628), a derivative of the target compound, utilized LC-MS for its characterization. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of a compound, as the precise mass is unique to a specific combination of atoms. Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) MS offer ultrahigh resolution, enabling the separation of ions with very similar mass-to-charge ratios. nih.gov

HRMS is invaluable for confirming the identity of a newly synthesized compound or for identifying unknown compounds in a sample. For example, high-resolution MS has been used to confirm the structure of derivatives of this compound.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

To perform single crystal X-ray diffraction, a suitable single crystal of the compound is required. The crystal is mounted in an X-ray diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the atomic positions can be determined.

While the crystal structure of this compound itself may not be readily available in the searched literature, studies on its derivatives provide valuable insights. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been determined. researchgate.net This compound was found to crystallize in the orthorhombic crystal system with the space group Pbca. researchgate.net The analysis revealed details about its molecular conformation and intermolecular hydrogen bonding. researchgate.net Such studies on related derivatives can help to understand how the 2-isopropylphenoxy group influences the crystal packing and molecular conformation. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgmdpi.com It maps the electron distribution of a molecule in the crystalline environment, providing insights into close contacts between neighboring molecules. The surface is colored according to different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions.

This analysis generates a two-dimensional "fingerprint plot" that summarizes the types and relative contributions of different intermolecular contacts, such as hydrogen bonds and van der Waals forces. scirp.org For example, in the crystal structure of a related triazolequinoxalin derivative, Hirshfeld analysis showed that H--H contacts were the most significant, contributing 57.7% to the total interactions. nih.gov In another study of an iodine-substituted compound, O···H/H···O, N···H/H···N, and I···N/N···I were the major contacts identified. nih.gov This type of analysis is crucial for understanding the forces that govern the crystal packing and ultimately influence the physical properties of the solid.

Advanced Chromatographic Techniques for Separation and Quantification

The separation and quantification of this compound in various matrices are critical for quality control, environmental monitoring, and research purposes. Advanced chromatographic techniques such as Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) offer the necessary resolution, sensitivity, and speed for these analyses. These methods are often coupled with sophisticated detectors like mass spectrometers (MS) or ultraviolet (UV) detectors to achieve precise and accurate measurements.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles. This technology operates at higher pressures than traditional HPLC, leading to substantial improvements in resolution, speed, and sensitivity. For the analysis of phenolic compounds like this compound, UPLC offers a powerful tool for achieving rapid and efficient separations.

Methodologies for analyzing structurally similar compounds, such as alkylphenol ethoxylates, often employ UPLC coupled with tandem mass spectrometry (UPLC-MS/MS). epa.govresearchgate.net This combination provides high selectivity and sensitivity, which is crucial for detecting trace levels of the compound in complex environmental or biological samples. epa.gov

A typical UPLC method for a compound like this compound would likely involve a reversed-phase C18 column. The mobile phase would typically consist of a gradient mixture of an aqueous component, often with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization for MS detection, and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net The use of a gradient, where the proportion of the organic solvent is increased over time, allows for the effective elution of compounds with varying polarities.

Illustrative UPLC Method Parameters:

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Detector | Tandem Mass Spectrometer (MS/MS) or Photodiode Array (PDA) Detector |

Expected Performance Characteristics:

Based on methods for analogous compounds, a validated UPLC method for this compound would be expected to exhibit the following performance characteristics:

| Performance Metric | Expected Value |

| Retention Time | 3 - 4 minutes |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL (with MS/MS) |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL (with MS/MS) |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a well-established and robust technique for the separation and quantification of a wide range of chemical compounds, including this compound. While generally offering lower resolution and longer run times compared to UPLC, HPLC remains a widely used and valuable tool in many analytical laboratories.

For the analysis of aromatic compounds like this compound, reversed-phase HPLC is the most common approach. mdpi.com This technique utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical HPLC method for this compound would likely employ a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov Isocratic elution (constant mobile phase composition) may be suitable for simple mixtures, while gradient elution is often preferred for more complex samples to ensure adequate separation of all components. Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs UV light. For enhanced selectivity and sensitivity, HPLC can also be coupled with a mass spectrometer.

Illustrative HPLC Method Parameters:

The following table provides an example of typical HPLC conditions that could be applied to the analysis of this compound.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 270 nm |

Expected Performance Characteristics:

A validated HPLC-UV method for the quantification of this compound would be expected to demonstrate the following performance:

| Performance Metric | Expected Value |

| Retention Time | 5 - 8 minutes |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 10 - 50 ng/mL |

| Limit of Quantification (LOQ) | 50 - 200 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 90 - 110% |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 2-(2-isopropylphenoxy)ethanol, offering insights into its electronic landscape and conformational preferences.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can reveal details about the distribution of electrons, which in turn dictates the molecule's reactivity.

Studies on structurally related compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, have utilized DFT at the B3LYP/6-311++G(d,p) level to optimize the molecular geometry and analyze frontier molecular orbitals. researchgate.net For this compound, similar calculations would likely show a significant influence of the isopropyl group and the ether oxygen on the electronic properties of the aromatic ring. The electron-donating nature of the isopropyl group and the ether linkage would increase the electron density on the phenoxy moiety, potentially influencing its interaction with other molecules.

The reactivity of substituted phenols can be correlated with quantum chemical descriptors like the highest occupied molecular orbital (HOMO) energy, chemical potential, and various surface area parameters. nih.gov For this compound, the HOMO would likely be localized on the electron-rich phenyl ring, indicating that this region is susceptible to electrophilic attack. The calculated electronic properties can be summarized in a data table.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Hypothetical Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | 1.2 eV | Relates to electron affinity |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |

Note: The values in this table are hypothetical and serve as illustrative examples based on typical DFT calculations for similar molecules.

The flexibility of the ethanol (B145695) side chain in this compound allows for multiple conformations. Conformational analysis, coupled with energy minimization calculations, can identify the most stable three-dimensional arrangements of the molecule. The dihedral angles between the phenyl ring, the ether linkage, and the ethanol group are key parameters in these studies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of this compound's behavior over time, both as an isolated molecule and in condensed phases. These simulations can offer insights into intermolecular interactions, particularly hydrogen bonding, which is a key feature of this molecule due to its hydroxyl group.

Studies on ether alcohols, such as 2-pentyloxyethanol, have shown that intermolecular hydrogen bonding is a dominant feature, with stronger interactions observed between hydroxyl groups (OH-OH) than between hydroxyl and ether groups (OH-OE). mdpi.comnih.gov For this compound in a bulk liquid state, MD simulations would likely reveal the formation of hydrogen-bonded networks. The presence of the bulky isopropyl group might influence the structure and dynamics of these networks.

Radial distribution functions (RDFs) can be calculated from MD trajectories to quantify the probability of finding another molecule at a certain distance from a reference molecule. For this compound, the RDFs for the oxygen atoms of the hydroxyl and ether groups would provide detailed information about the hydrogen bonding patterns. mdpi.comnih.gov

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their macroscopic properties. These models can be used to predict various properties of this compound without the need for extensive experimental measurements.

QSPR models can be developed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) absorption frequencies. By calculating a set of molecular descriptors (e.g., electronic, topological, and geometrical) for a series of related compounds with known spectroscopic data, a correlation model can be built.

For substituted phenols and their derivatives, QSPR models have been successfully used to predict properties like pKa, which is related to their electronic structure and can be probed by spectroscopy. acs.org For this compound, a QSPR model could predict its 1H and 13C NMR chemical shifts based on the electronic environment of each atom, which is influenced by the isopropyl group and the ethanol side chain.

Table 2: Predicted 1H NMR Chemical Shifts for this compound using a Hypothetical QSPR Model

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 7.2 |

| -OCH2- | 4.1 |

| -CH2OH | 3.9 |

| -OH | 2.5 (variable) |

| -CH(CH3)2 | 3.2 |

| -CH(CH3)2 | 1.2 |

Note: These are hypothetical predicted values for illustrative purposes.

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways and the structures of the transition states.

For instance, the oxidation of the primary alcohol group in this compound to an aldehyde or a carboxylic acid is a plausible reaction. Theoretical modeling could elucidate the mechanism of this oxidation, for example, by a metal-based catalyst. The activation energies for different proposed mechanisms can be calculated to determine the most favorable route. Studies on the anaerobic cleavage of the ether bond in 2-phenoxyethanol (B1175444) have proposed reaction mechanisms that could be computationally investigated for this compound to understand its biodegradation. d-nb.inforesearchgate.net The presence of the isopropyl group might sterically or electronically influence the reaction rates and pathways compared to the unsubstituted phenoxyethanol (B1677644).

In Silico Prediction of Molecular Interactions

In silico methods are powerful tools for predicting how a molecule, such as a derivative of this compound, might interact with biological targets like receptors. These computational approaches, often referred to as molecular docking or quantitative structure-activity relationship (QSAR) studies, can forecast the binding affinity and mode of interaction between a ligand and a receptor. nih.gov

For instance, network-based inference methods can be employed to predict the mechanism of action for various chemical compounds. nih.gov By constructing networks that link chemical substructures to drug-target interactions, it's possible to infer potential biological targets for new or untested molecules. nih.gov This approach has been successfully used to identify compounds with specific binding affinities for targets like estrogen receptor α. nih.gov

Molecular docking studies, a key component of in silico analysis, calculate the free energy of binding for a ligand to a target protein. A more negative binding affinity suggests a stronger potential interaction. mdpi.com These studies are instrumental in identifying promising lead compounds for further development. mdpi.com The process often involves preparing 3D structures of the ligands and the target receptor, followed by computational simulations to determine the most favorable binding poses and interaction energies. mdpi.commdpi.com

The reliability of these predictions can be enhanced by employing various scoring functions and algorithms. For example, methods like the 3D-grid-based VolSurf have been used to predict the dissociation rate constants of ligands from their target proteins. mdpi.com Furthermore, strategies that combine multiple factors, such as Lennard-Jones and coulombic interaction energies, can provide more accurate predictions of ligand-receptor binding. mdpi.com

3D Energy Frameworks and Crystal Packing Analysis

Understanding the three-dimensional arrangement of molecules in a crystal is crucial for comprehending its physical and chemical properties. 3D energy frameworks and crystal packing analysis offer a visual and quantitative way to explore the intermolecular interactions that govern the crystal structure. crystalexplorer.net

Energy frameworks are calculated based on the interaction energies between molecular pairs within the crystal lattice. These energies are typically broken down into electrostatic, dispersion, polarization, and repulsion components. nih.gov The dominant energy type reveals the primary forces driving the crystal packing. For many organic molecules, dispersion forces are the most significant contributor to the total interaction energy. nih.govnih.gov

These frameworks are visualized as cylinders connecting the centroids of interacting molecules, where the cylinder's radius is proportional to the strength of the interaction. crystalexplorer.net This graphical representation allows for the intuitive understanding of the anisotropy of the crystal packing, highlighting the directions of strongest interactions. crystalexplorer.net

For example, in the crystal structure of a related compound, 2-(2-isopropylphenoxy)acetic acid, the molecules are linked by O—H⋯O hydrogen bonds to form inversion dimers. researchgate.net The analysis of its crystal packing reveals the specific intermolecular interactions that stabilize the structure. researchgate.net While direct crystal structure data for this compound is not detailed in the provided results, the analysis of similar compounds demonstrates the methodology. The crystal packing of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide (B32628), a derivative, is stabilized by intermolecular N-H···O hydrogen bonds. researchgate.net

The combination of these computational techniques provides a comprehensive understanding of the supramolecular architecture of crystalline solids, which is essential for fields ranging from materials science to drug design. crystalexplorer.netnih.gov

Applications in Advanced Materials and Chemical Systems

Role as Lignin (B12514952) Model Compounds in Biomass Valorization and Depolymerization Research

Lignin, a primary component of lignocellulosic biomass, is the most abundant natural source of aromatic compounds on Earth. nih.gov However, its complex and irregular three-dimensional structure makes it highly resistant to chemical breakdown. researchgate.netaalto.fi The valorization of lignin—converting it into valuable, low-molecular-weight chemicals—is a critical goal for establishing sustainable biorefineries. nih.govresearchgate.net

To develop efficient methods for breaking down lignin, researchers study the cleavage of its most common chemical bonds, particularly the β-O-4 aryl ether linkage, which constitutes up to 60% of the bonds in some lignins. researchgate.net Due to the complexity of native lignin, scientists utilize simpler "lignin model compounds" that contain the same types of linkages. mdpi.com 2-(2-Isopropylphenoxy)ethanol serves as an excellent model compound because its structure features a phenoxy-ethanol backbone, which mimics the β-O-4 linkage.

By subjecting this compound and similar model compounds to various catalytic systems (e.g., metal oxides, noble metals on carbon supports), researchers can systematically study the conditions required for cleaving the ether bond. aalto.fi This research provides fundamental insights into reaction mechanisms, catalyst efficiency, and product selectivity, which can then be applied to the more complex depolymerization of actual biomass-derived lignin. aalto.fimdpi.com This approach helps to identify the most effective catalysts and reaction conditions for converting lignin into valuable aromatic platform chemicals. nih.govmdpi.com

Table 1: Lignin Model Compounds and the Linkages They Represent This table illustrates how different model compounds are used to study the cleavage of specific bonds found in the lignin polymer.

| Lignin Model Compound | Chemical Linkage Represented | Significance in Lignin Structure |

|---|---|---|

| This compound | β-O-4 Aryl Ether | The most abundant and cleavable linkage, key to depolymerization. |

| 2-(2-methoxyphenoxy)-1-phenylethanol | β-O-4 Aryl Ether | A widely studied model for understanding ether bond cleavage mechanisms. aalto.fi |

| Diguaiacylmethane | 5-5' | A common carbon-carbon bond, more difficult to break than ether linkages. |

Use as Chemical Intermediates in Complex Organic Synthesis

The dual functionality of this compound makes it a valuable chemical intermediate for constructing more complex molecules. sigmaaldrich.com The primary alcohol group is a versatile handle that can be readily converted into other functional groups, while the isopropyl-substituted phenyl ring provides a stable aromatic core.

The hydroxyl group can be:

Oxidized to form an aldehyde or a carboxylic acid.

Converted to a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.

Replaced by a halogen (e.g., bromine or chlorine) to create an alkyl halide, a key precursor for many coupling reactions. google.com

This versatility allows for its use as a starting material in multi-step syntheses. For instance, the related isomer, 2-(4-isopropylphenoxy)ethanol, is the precursor for synthesizing 2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride, an intermediate for other organic compounds. smolecule.com Similarly, derivatives like 1-bromo-2-(4-isopropylphenoxy)ethane are used to alkylate other molecules, such as in the production of 9-[2-(4-isopropylphenoxy)ethyl]adenine, a compound with potential pharmacological applications. google.com These transformations highlight the role of the phenoxyethanol (B1677644) scaffold as a foundational building block in synthetic chemistry. orgsyn.org

Table 2: Examples of Complex Molecules Synthesized from Isopropylphenoxyethanol Derivatives This table shows how the isopropylphenoxyethanol scaffold is incorporated into larger, more functional molecules.

| Starting Material / Precursor | Final Product | Application Area |

|---|---|---|

| 2-(4-Isopropylphenoxy)ethanol | 2-(4-Isopropylphenoxy)ethane-1-sulfonyl chloride smolecule.com | Chemical Intermediate |

| 1-Bromo-2-(4-isopropylphenoxy)ethane google.com | 9-[2-(4-isopropylphenoxy)ethyl]adenine google.com | Organic and Medicinal Chemistry |

Integration in Specialized Solvent Systems for Industrial Processes

This compound belongs to the glycol ether family, a class of solvents known for their excellent performance characteristics. nih.gov These compounds are amphiphilic, meaning they possess both polar (the alcohol group) and non-polar (the aromatic ring and ether linkage) characteristics. This dual nature allows them to dissolve a wide range of substances and act as effective coupling agents to bridge immiscibility between aqueous and organic phases.

While specific data for this compound is limited, its structural analogues like 2-hexoxyethanol are valued as high-boiling, slow-evaporating solvents. These properties are highly desirable in industrial applications such as:

Coatings and Inks: Where they act as coalescing agents, helping polymer particles in latex paints to fuse into a continuous film.

Industrial Cleaners: Where their ability to dissolve both oils and water-soluble soils makes them effective degreasers.

Chemical Processing: Where they can serve as a reaction medium for syntheses that require higher temperatures. researchgate.net

The push for greener and more sustainable industrial processes has led to increased interest in such high-performance solvents that can improve process efficiency and reduce the use of more volatile and hazardous alternatives. researchgate.netmdpi.com

Table 3: Comparison of Glycol Ether Properties with Conventional Solvents This table provides a general comparison of the properties that make glycol ethers like this compound useful in specialized solvent systems.

| Solvent Type | Typical Boiling Point Range (°C) | Key Properties | Common Industrial Applications |

|---|---|---|---|

| Aromatic Glycol Ethers | High ( > 200°C) | Slow evaporation, excellent solvency for resins, good coalescing aid. | Coatings, inks, specialty cleaners, chemical synthesis. |

| Aliphatic Glycol Ethers (e.g., Isopropoxyethanol) | Medium (140-180°C) | Good solvency, moderate evaporation rate, water miscibility. nih.gov | Cleaners, brake fluids, latex paints. |

| Ketones (e.g., Acetone) | Low ( < 60°C) | High volatility, strong solvency for polar polymers. | Nail polish remover, solvent for plastics, chemical intermediate. |

Exploration in Catalytic Systems (e.g., as ligands or reaction modifiers)

In homogeneous catalysis, a ligand is a molecule that binds to a central metal atom to form a coordination complex, which then acts as the catalyst. The structure and electronic properties of the ligand are critical as they can dramatically influence the catalyst's activity, selectivity, and stability. uva.esnih.gov

This compound possesses two potential coordination sites: the oxygen atom of the hydroxyl group and the oxygen atom of the ether linkage. This allows it to potentially act as a "bidentate" (two-toothed) ligand, binding to a metal center at two points. The hydroxyl group can also be deprotonated to form an alkoxide, which is a strongly binding anionic ligand.

While direct applications of this compound as a ligand are not widely documented, its functional groups are common in established catalytic systems. nih.gov By coordinating to a metal, it could:

Modify the Steric Environment: The bulky isopropyl group could create a specific "pocket" around the metal's active site, directing reactants to approach in a particular orientation and thus enhancing selectivity for a desired product.

Alter Electronic Properties: The electron-donating nature of the oxygen atoms can increase the electron density on the metal, which can be crucial for certain catalytic steps like oxidative addition.

The exploration of such simple, readily available molecules as ligands or reaction modifiers is an active area of research aimed at discovering new, cost-effective catalytic systems for fine chemical synthesis. uva.es

Development in Specialty Chemical Formulations (excluding prohibited uses)

Beyond its use as a solvent, this compound and its derivatives can be incorporated as functional ingredients in a variety of specialty chemical formulations. Its utility stems from its role as a precursor to other chemicals with desirable properties.

A significant application is in the fragrance industry. The oxidation of the primary alcohol in the related isomer, 2-(4-isopropylphenoxy)ethanol, yields 2-(4-isopropylphenoxy)acetaldehyde. google.com This aldehyde is noted for its pleasant floral scent, reminiscent of lily-of-the-valley, and its high substantivity, which allows the fragrance to persist on surfaces like skin, hair, and textiles. google.com This makes it a valuable component in perfumes, shower gels, and fabric softeners. google.com

Furthermore, the properties endowed by its glycol ether structure make it a candidate for inclusion in other formulations:

Coatings and Adhesives: It can be used to control viscosity and improve the application properties of resins and polymers.

Agrochemicals: Its solvent properties can be used to formulate herbicides and pesticides, enhancing the solubility and efficacy of the active ingredients.

Electronics: It can be used as a component in cleaning agents for manufacturing processes, such as for cleaning circuit boards.

The development of such specialty formulations relies on leveraging the unique combination of aromatic, ether, and alcohol functionalities to achieve specific performance targets.

Table 4: Potential Roles in Specialty Chemical Formulations This table outlines the potential applications of this compound or its direct derivatives in various specialty products.

| Formulation Area | Potential Role | Function | Relevant Derivative / Transformation |

|---|---|---|---|

| Fragrances | Fragrance Component | Provides floral scent, high persistence on substrates. google.com | 2-(2-Isopropylphenoxy)acetaldehyde (via oxidation) |

| Paints & Coatings | Coalescing Agent / Solvent | Promotes film formation, dissolves resins, controls evaporation. | Used directly |

| Industrial Cleaners | Solvent / Coupling Agent | Dissolves oils and greases, stabilizes formulation. | Used directly |

| Agrochemicals | Formulation Solvent | Enhances solubility and delivery of active ingredients. | Used directly |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-(2-Isopropylphenoxy)ethanol will increasingly align with the principles of green chemistry, emphasizing waste reduction, energy efficiency, and the use of renewable resources. ijsetpub.comacs.org Key research directions include:

Mechanochemistry: A shift towards solvent-free or low-solvent reaction conditions is a primary goal of green chemistry. Mechanochemical synthesis, using techniques like ball milling, has shown promise for the alkylation of phenols to produce related oxiranes. acs.orgnih.gov For instance, the synthesis of 2-((2-isopropylphenoxy)methyl)oxirane has been achieved by grinding 2-isopropylphenol (B134262) with potassium carbonate and epichlorohydrin, demonstrating a sustainable alternative to traditional solvent-based methods. acs.org Future work could adapt this solid-state approach for the direct synthesis of this compound.

Catalytic Reductive Etherification: Catalytic methods are superior to stoichiometric ones as they minimize waste. acs.org The development of advanced catalysts for reductive etherification represents a significant area of research. nih.gov This could involve coupling 2-isopropylphenol with a two-carbon synthon in the presence of a heterogeneous or homogeneous catalyst and a green reducing agent, such as H₂. nih.gov Research into efficient, reusable catalysts, potentially based on non-precious metals, will be crucial.

Use of Greener Solvents: When solvents are necessary, the focus will be on environmentally benign options. acs.orggaspublishers.com Research is ongoing to replace conventional volatile organic compounds with greener alternatives like bio-derived solvents (e.g., 2-methyltetrahydrofuran), ionic liquids, or deep eutectic solvents. gaspublishers.comnih.govmdpi.com For ether synthesis, cyclopentyl methyl ether (CPME) has emerged as a promising alternative to solvents like THF, offering benefits such as higher boiling points, easier drying, and reduced peroxide formation. sigmaaldrich.com Investigating the kinetics and yield of this compound synthesis in such solvents is a key future task.

Renewable Feedstocks: A long-term goal is to source starting materials from renewable biomass instead of petroleum. ijsetpub.com While 2-isopropylphenol is traditionally derived from fossil fuels, future research could explore biosynthetic pathways or the catalytic conversion of biomass-derived platform molecules to obtain the necessary phenolic precursor.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize reaction conditions and ensure process safety and efficiency, real-time monitoring is essential. Advanced spectroscopic techniques are central to this paradigm shift from offline analysis to in situ process analytical technology (PAT). mdpi.comnih.gov